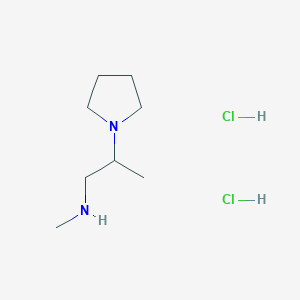

N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride

CAS No.: 901586-29-6

Cat. No.: VC2840643

Molecular Formula: C8H20Cl2N2

Molecular Weight: 215.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 901586-29-6 |

|---|---|

| Molecular Formula | C8H20Cl2N2 |

| Molecular Weight | 215.16 g/mol |

| IUPAC Name | N-methyl-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C8H18N2.2ClH/c1-8(7-9-2)10-5-3-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H |

| Standard InChI Key | NQLBVHCGFWPQHQ-UHFFFAOYSA-N |

| SMILES | CC(CNC)N1CCCC1.Cl.Cl |

| Canonical SMILES | CC(CNC)N1CCCC1.Cl.Cl |

Introduction

Chemical Structure and Classification

Molecular Structure and Properties

N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride consists of a pyrrolidine ring attached to a propan-1-amine backbone with a methyl substituent on the amine nitrogen. The compound exists as a dihydrochloride salt, indicating the presence of two chloride counterions stabilizing the positively charged nitrogen atoms. Based on analysis of related compounds, we can infer that this molecule likely contains two basic nitrogen centers - one in the pyrrolidine ring and one in the methylamine group - both capable of accepting protons to form the dihydrochloride salt.

The compound belongs to the broader class of pyrrolidine derivatives, which are five-membered nitrogen heterocycles with significant pharmaceutical relevance. The specific structural features of this compound include:

-

A pyrrolidine ring (five-membered nitrogen heterocycle)

-

A propan-1-amine side chain

-

A methyl substituent on the amine nitrogen

-

Two chloride counterions in the salt form

Synthetic Methodologies

General Synthetic Routes for Pyrrolidine Derivatives

The synthesis of N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride likely builds upon established methods for creating N-methylpyrrolidine derivatives. One potential synthetic route may involve the preparation of the N-methylpyrrolidine component followed by attachment to a suitably functionalized propylamine backbone.

A critical intermediate in such synthesis would be N-methylpyrrolidine, for which detailed preparation methods are available. According to patent CN110590706B, N-methylpyrrolidine can be synthesized through the reaction of 1,4-dichlorobutane with methylamine water solution under the catalysis of potassium iodide in an ether solvent . This method offers several advantages:

-

Rich raw material sources

-

Simple synthesis process route

-

No requirement for high-pressure reaction conditions

-

Reduced equipment investment

The reaction proceeds under normal pressure at temperatures between 100-120°C for 3-8 hours, with the molar ratio of 1,4-dichlorobutane to methylamine ideally at 1:(3.5-4.5) . This method reportedly yields N-methylpyrrolidine with over 88% yield and 99% purity .

Formation of the Dihydrochloride Salt

The conversion of the free base of N-methyl-2-pyrrolidin-1-ylpropan-1-amine to its dihydrochloride salt likely involves treatment with hydrochloric acid. This process typically enhances stability and solubility in water, which is particularly beneficial for pharmaceutical applications. The dihydrochloride salt formation occurs at the two basic nitrogen centers of the molecule.

Table 1: Typical Reaction Conditions for N-methylpyrrolidine Synthesis

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Temperature | 100-120°C | Higher temperatures increase reaction rate |

| Pressure | Normal pressure | No specialized high-pressure equipment needed |

| Molar Ratio (dichlorobutane:methylamine) | 1:(3.5-4.5) | Excess methylamine ensures complete reaction |

| Catalyst | Potassium iodide | 2.5-6 mol% relative to dichlorobutane |

| Solvent | Diglyme and/or anisole | Forms hydrogen bonds with methylamine |

| Reaction Time | 3-8 hours | Dependent on temperature and concentrations |

| pH Adjustment (post-reaction) | pH 12-13 | Facilitates separation of products |

Physical and Chemical Properties

Structural Characteristics

N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride contains two nitrogen centers capable of protonation. The pyrrolidine ring is a saturated heterocycle that contributes to the basicity of the compound. The N-methyl group on the amine increases the electron density around the nitrogen, potentially enhancing its basicity compared to a primary amine.

Solubility and Stability

As a dihydrochloride salt, the compound is expected to exhibit good water solubility, which is advantageous for biological and pharmaceutical applications. The salt form typically enhances stability by reducing the reactivity of the free amine groups. Based on properties of similar amine salts, it likely exhibits hygroscopic properties and should be stored in dry conditions to prevent degradation.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Structural Features | Salt Form |

|---|---|---|---|

| N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride | C8H18N2·2HCl (inferred) | Pyrrolidine ring with propan-1-amine side chain | Dihydrochloride |

| N-methyl-2-pyrrolidin-1-yl-1H-inden-1-amine | C14H18N2 | Pyrrolidine ring fused with indene system | Free base |

| N-methyl-1-(propan-2-yl)pyrrolidin-3-amine hydrochloride | C8H18N2·HCl | Isopropyl group on pyrrolidine N, methylamine at position 3 | Hydrochloride |

| PF-4455242 | C21H29ClN2O2S | Biphenyl core with pyrrolidinylsulfonyl group | Hydrochloride |

Functional Group Comparisons

Analytical Methods for Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) would likely be the method of choice for analyzing the purity of N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride. For related compounds like PF-04455242, HPLC has been used to confirm purity of ≥98% , suggesting similar approaches would be appropriate for our target compound.

Spectroscopic Identification

Identification and structural confirmation of N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride would typically involve a combination of spectroscopic techniques. Based on analytical approaches used for similar compounds, these would include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

-

Mass Spectrometry (MS) for molecular weight confirmation

-

Infrared (IR) spectroscopy for functional group identification

-

Elemental analysis for compositional verification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume